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molecular formula C7H9IN4S B8272346 (5-Iodo-imidazo[2,1-b][1,3,4]thiadiazol-2-yl)-propyl-amine

(5-Iodo-imidazo[2,1-b][1,3,4]thiadiazol-2-yl)-propyl-amine

Cat. No. B8272346
M. Wt: 308.15 g/mol
InChI Key: GPFAYDXJTLJVMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08389554B2

Procedure details

663 mg of imidazo[2,1-b][1,3,4]thiadiazol-2-yl-propyl-amine were dissolved in 20 ml of acetonitrile. 822 mg of N-iodosuccinimide were added to the solution. The reaction mixture was stirred for 4 h at room temperature. For work-up, the mixture was cooled on ice and filtrated. 410 mg of the desired product were obtained.
Name
imidazo[2,1-b][1,3,4]thiadiazol-2-yl-propyl-amine
Quantity
663 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
822 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([NH:6][CH2:7][CH2:8][CH3:9])=[N:4][N:3]2[CH:10]=[CH:11][N:12]=[C:2]12.[I:13]N1C(=O)CCC1=O>C(#N)C>[I:13][C:10]1[N:3]2[C:2]([S:1][C:5]([NH:6][CH2:7][CH2:8][CH3:9])=[N:4]2)=[N:12][CH:11]=1

Inputs

Step One
Name
imidazo[2,1-b][1,3,4]thiadiazol-2-yl-propyl-amine
Quantity
663 mg
Type
reactant
Smiles
S1C=2N(N=C1NCCC)C=CN2
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
822 mg
Type
reactant
Smiles
IN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
For work-up, the mixture was cooled on ice
FILTRATION
Type
FILTRATION
Details
filtrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
IC1=CN=C2SC(=NN21)NCCC
Measurements
Type Value Analysis
AMOUNT: MASS 410 mg
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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